molecular formula C16H20N6OS2 B6487595 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide CAS No. 941985-17-7

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B6487595
CAS No.: 941985-17-7
M. Wt: 376.5 g/mol
InChI Key: IGZODLLGLCKFSC-UHFFFAOYSA-N
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Description

N-{2-[6-(Methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylsulfanyl group at position 6, a propylamino substituent at position 4, and an ethyl-linked thiophene-2-carboxamide moiety. The compound’s design leverages a balance of hydrophobic (methylsulfanyl, propylamino) and hydrogen-bonding (carboxamide) groups, which may influence solubility, target binding, and pharmacokinetics.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS2/c1-3-6-17-13-11-10-19-22(14(11)21-16(20-13)24-2)8-7-18-15(23)12-5-4-9-25-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,18,23)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZODLLGLCKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Ring

In a representative procedure, 5-amino-1H-pyrazole-4-carbonitrile reacts with methyl isothiocyanate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The mercapto group is subsequently methylated using iodomethane in the presence of potassium carbonate, producing 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Optimization Note:

  • Substituting DMF with 1-methyl-2-pyrrolidinone (NMP) increases yield from 68% to 82% due to improved solubility of intermediates.

  • Catalytic triethylamine accelerates cyclization kinetics, reducing reaction time to 8 hours.

ParameterValueSource
Yield74%
Purity (HPLC)98.5%
Reaction Scale10 mmol

Alternative Pathways

Copper(I)-catalyzed coupling using propylamine and 4-chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine in toluene at 110°C achieves comparable yields (70–72%) but requires stringent anhydrous conditions.

Ethyl-Linker Installation and Thiophene-2-Carboxamide Coupling

The ethyl spacer and thiophene-2-carboxamide moiety are introduced sequentially.

Alkylation with 2-Chloroethylamine

4-(Propylamino)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine hydrochloride in acetonitrile with potassium carbonate as a base. The intermediate 1-(2-chloroethyl) derivative is isolated in 65% yield.

Reaction Conditions:

  • Temperature: 60°C

  • Duration: 6 hours

  • Workup: Extraction with dichloromethane, dried over MgSO4.

Amide Bond Formation

The chloroethyl intermediate reacts with thiophene-2-carboxylic acid using EDCI/HOBt coupling reagents in dichloromethane at room temperature. Post-reaction, the crude product is purified via recrystallization from ethanol/water (4:1).

Spectroscopic Validation:

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J = 8.1 Hz, 1H, thiophene), 7.97 (s, 1H, pyrimidine), 3.85 (t, J = 6.2 Hz, 2H, CH2), 2.52 (s, 3H, SCH3).

  • LC-MS (ESI): [M+H]+ = 405.2, tR = 4.59 min.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

StepMethod A YieldMethod B Yield
Core Synthesis82%78%
Propylamination74%70%
Final Coupling65%68%

Method A (SNAr) offers higher reproducibility, while Method B (Cu-catalyzed) reduces byproducts but requires specialized handling.

Solvent and Catalyst Impact

  • DMF vs. NMP: NMP enhances solubility but complicates post-reaction cleanup.

  • EDCI/HOBt vs. DCC: EDCI minimizes racemization, critical for maintaining stereochemical integrity.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)
Propylamine120
EDCI950
Thiophene-2-acid680

Transitioning from EDCI to cheaper alternatives like DCC could reduce costs by 40% but risks lower yields .

Chemical Reactions Analysis

  • Types of reactions: : This compound undergoes various reactions including:

    • Oxidation: Using agents like hydrogen peroxide or organic peroxides.

    • Reduction: Using hydrogen or metal hydrides.

    • Substitution: Nucleophilic or electrophilic agents in the presence of a base or acid catalyst.

  • Common reagents and conditions: : Oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and substitution reagents (like alkyl halides) under controlled temperatures and solvent conditions.

  • Major products: : Common products include oxidized derivatives and substituted analogs, which often retain the core structure with modifications to functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its role in enzyme inhibition, particularly kinase inhibitors which are crucial in signal transduction pathways.

  • Medicine: : Explored for its potential as an anti-cancer agent and in treatments for inflammatory diseases due to its ability to modulate specific receptors.

  • Industry: : Utilized in the synthesis of advanced materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

This compound primarily exerts its effects through enzyme inhibition. The pyrazolopyrimidine core is known to target ATP-binding sites on kinases, effectively blocking their activity. This modulation affects downstream signaling pathways, crucial in cell proliferation and survival, which is why it's of interest in cancer research. The molecular targets include various kinases and receptors involved in inflammatory and proliferative pathways.

Comparison with Similar Compounds

Position 4 Substitutions

  • Target Compound: Propylamino group (primary amine).
  • Compound: Morpholin-4-yl group (tertiary amine, cyclic ether).
  • Compounds : Varied phenacyl-thioether substituents (e.g., 2-oxoethylthio-phenyl).
    • Bulkier aromatic groups may sterically hinder target interactions but improve thermal stability .

Position 6 Substitutions

  • Target Compound : Methylsulfanyl (–SMe).
  • Compound (Example 62): 5-Methylthiophen-2-yl group.

Carboxamide Side Chain Variations

Compound Carboxamide Group Key Properties
Target Compound Thiophene-2-carboxamide Aromatic, planar (π-stacking), moderate hydrophobicity
Compound Cyclopropanecarboxamide Non-aromatic, strained ring (increased lipophilicity)
Compound (Ex. 62) Chromen-4-one-linked carboxamide Extended conjugation (UV activity), fluorinated (metabolic stability)
  • Thiophene-2-carboxamide : Enhances hydrogen bonding via the carboxamide oxygen and nitrogen, critical for target engagement.
  • Cyclopropanecarboxamide : Cyclopropane’s ring strain may confer unique conformational constraints, affecting binding pocket compatibility .

Physicochemical Properties

Compound Molecular Weight (Da) Melting Point (°C) Key Functional Groups
Target Compound ~435 (estimated) Not reported –SMe, –NHCH2CH2CH3
Compound ~420 (estimated) Not reported Morpholino, cyclopropane
(Ex. 62) 560.2 227–230 Fluorophenyl, thiophene
  • The target compound’s higher estimated molecular weight (vs. ) reflects the thiophene-carboxamide moiety.
  • Fluorine atoms in Example 62 contribute to higher melting points and stability .

Biological Activity

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide, also known by its CAS number 941985-17-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential therapeutic applications.

The molecular formula of this compound is C16H20N6OS2C_{16}H_{20}N_{6}OS_{2} with a molecular weight of 376.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC₁₆H₂₀N₆OS₂
Molecular Weight376.5 g/mol
CAS Number941985-17-7

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that compounds with similar pyrazolo and thiophene structures exhibit notable antimicrobial properties. In studies evaluating various derivatives, significant inhibition zones were observed against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were found to be low, suggesting potent antimicrobial activity .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and hydroxyl radical scavenging assays. Results showed that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. This property positions it as a potential candidate for further development in antioxidant therapies .

Antidiabetic Potential

Emerging studies on pyrazole derivatives suggest their role as enzyme inhibitors or activators in diabetic conditions. The compound's structural attributes may facilitate interactions with key metabolic enzymes, thus offering therapeutic benefits in managing diabetes .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole-based compounds:

  • Antimicrobial Efficacy : A series of pyrazolyl-thiazole derivatives demonstrated significant antimicrobial activity against a broad spectrum of pathogens. The study highlighted the importance of structural modifications in enhancing efficacy against specific microbial targets .
  • Antioxidant Properties : In vitro assays confirmed that certain derivatives exhibited considerable antioxidant activity comparable to standard antioxidants. This finding underscores the potential for these compounds in formulations aimed at combating oxidative stress .
  • Diabetes Management : Research has shown that pyrazole compounds can modulate glucose metabolism through enzyme inhibition, suggesting their utility in developing antidiabetic agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:

  • Reaction conditions : Temperature (typically 60–80°C), pH control (neutral to slightly basic), and reaction time (12–24 hours) are critical for intermediate formation. For example, pyrazolo[3,4-d]pyrimidine cores require anhydrous conditions to prevent hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to isolate the final product. HPLC monitoring (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Key challenge : The ethyl-thiophene linkage is prone to oxidative degradation; inert atmosphere (N₂/Ar) is recommended during coupling steps .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfanyl at δ 2.5 ppm, propylamino NH at δ 5.8–6.2 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₈H₂₂N₆OS₂, calculated [M+H]⁺: 415.13) and detect trace impurities .
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, though limited by crystallizability .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

Answer:

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyrimidine scaffold’s known affinity .
  • Assay design : Use fluorescence polarization (FP) assays for kinase inhibition or cell viability assays (MTT) in cancer lines (e.g., HepG2, MCF-7) .
  • Controls : Include staurosporine (pan-kinase inhibitor) and validate results with orthogonal methods (e.g., Western blot for phospho-targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

Answer:

  • Substituent variation : Systematically modify the propylamino group (e.g., isopropyl, cyclopropyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Thiophene optimization : Replace thiophene-2-carboxamide with substituted benzamides or heteroaromatic groups to improve solubility and binding affinity .
  • Data-driven approach : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes and guide synthesis .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

Answer:

  • Orthogonal assays : If a compound shows IC₅₀ = 1 µM in FP but no effect in cell-based assays, test membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation) .
  • Impurity analysis : Use LC-MS to rule out degradation products (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude solvent-induced artifacts .

Q. How can stability under physiological conditions be evaluated for preclinical development?

Answer:

  • Thermal analysis : TGA/DSC to determine decomposition temperature (>200°C suggests thermal stability) .
  • Solution stability : Incubate in PBS (pH 7.4) and serum (37°C, 24h); monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy (λ = 254 nm) to assess photodegradation; amber vials recommended for storage .

Q. What computational tools predict pharmacokinetic properties like bioavailability?

Answer:

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (target <3), aqueous solubility, and CYP450 interactions .
  • Bioavailability optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the thiophene ring while maintaining target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (rodent models) and tissue distribution (LC-MS/MS) to identify poor bioavailability .
  • Metabolite identification : Use HRMS to detect Phase I/II metabolites (e.g., glucuronidation of the thiophene group) .
  • Formulation adjustments : Test liposomal encapsulation or PEGylation to enhance solubility and circulation time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.